![molecular formula C10H8O3S B1290379 Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate CAS No. 761428-40-4](/img/structure/B1290379.png)

Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate” is a compound that has been gaining interest in the scientific community. It is a thiophene derivative, which are essential heterocyclic compounds that show a variety of properties and applications .

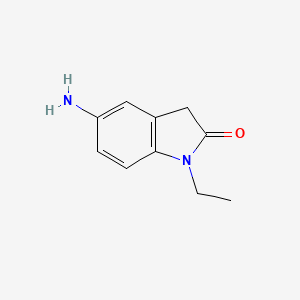

Molecular Structure Analysis

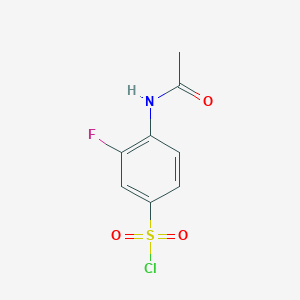

The molecular structure of “Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate” can be represented by the molecular formula C10H8O3S . The InChI representation of the molecule isInChI=1S/C10H8O3S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4,12H,1H3 .

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, including methyl 7-hydroxy-1-benzothiophene-2-carboxylate, have been studied for their potential anticancer properties. These compounds can interact with various biological targets, potentially inhibiting the growth of cancer cells. The structural analogs of thiophene are being explored to develop advanced compounds with a variety of biological effects, including anticancer activity .

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic effects of thiophene derivatives make them candidates for the development of new pain relief medications. Their mechanism of action often involves the modulation of inflammatory pathways, which can help in reducing pain and inflammation in various conditions .

Antimicrobial Activity

Methyl 7-hydroxy-1-benzothiophene-2-carboxylate may exhibit antimicrobial properties, making it useful in the research of new antibiotics or antiseptics. Thiophene derivatives have shown effectiveness against a range of microbial strains, which is crucial in the fight against antibiotic-resistant bacteria .

Material Science: Organic Semiconductors

In the field of material science, thiophene-based molecules are prominent in the advancement of organic semiconductors. They are utilized in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electronic properties of thiophene derivatives can be fine-tuned for specific applications in electronic devices .

Corrosion Inhibition

Thiophene derivatives are used as corrosion inhibitors in industrial chemistry. They can form protective layers on metals, preventing or slowing down the corrosion process. This application is significant in extending the life of metal components in various industries .

Neuropharmacology: Voltage-Gated Sodium Channel Blockers

Some thiophene derivatives are known to act as voltage-gated sodium channel blockers. For example, articaine, a thiophene derivative, is used as a dental anesthetic in Europe. Research into similar compounds could lead to the development of new anesthetics or other neuropharmacological agents .

Mecanismo De Acción

Target of Action

Methyl 7-hydroxy-1-benzothiophene-2-carboxylate, also known as Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate, is a compound that has been the subject of various studies due to its potential biological activities

Mode of Action

It is known that thiophene derivatives, such as this compound, often interact with their targets through nucleophilic attack . This interaction can lead to changes in the target, potentially altering its function and leading to various downstream effects.

Biochemical Pathways

Thiophene derivatives are known to have a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that this compound may interact with a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the known biological activities of thiophene derivatives, it is likely that this compound could have a variety of effects at the molecular and cellular level .

Propiedades

IUPAC Name |

methyl 7-hydroxy-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKLYJXEIPUNAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)

![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)

![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)